molecular formula C15H19N3O4S2 B2650617 methyl 3-((4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1396761-09-3

methyl 3-((4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2650617
CAS No.: 1396761-09-3
M. Wt: 369.45
InChI Key: WGMIKDCSXVGNKQ-UHFFFAOYSA-N
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Description

Historical Development of Thiophene-Based Sulfonamide Scaffolds

Thiophene, a sulfur-containing heterocycle, has been a cornerstone of medicinal chemistry since its discovery in 1882 by Viktor Meyer as a benzene contaminant. Early research revealed its aromaticity and reactivity, which paralleled benzene but with distinct electronic properties due to sulfur’s polarizability. The integration of sulfonamide groups into thiophene frameworks emerged as a strategic innovation in the mid-20th century, driven by the success of sulfa drugs. Sulfonamides, known for their hydrogen-bonding capabilities and metabolic stability, were combined with thiophene’s bioisosteric versatility to create hybrids targeting diverse biological pathways. By the 1990s, patents such as US-5216020-A highlighted thiophene sulfonamides as carbonic anhydrase inhibitors for glaucoma treatment, underscoring their therapeutic potential.

Significance in Medicinal Chemistry Research

Thiophene sulfonamides occupy a unique niche due to their dual pharmacophoric elements:

  • Thiophene : Enhances membrane permeability via lipophilicity and participates in π-π stacking interactions.
  • Sulfonamide : Serves as a hydrogen-bond acceptor/donor, improving target binding and selectivity.
    This combination has yielded drugs like cefoxitin (antimicrobial) and dorzolamide (antiglaucoma), which leverage thiophene’s planarity and sulfonamide’s polar interactions. Recent studies emphasize their role in combating antibiotic resistance, particularly against New Delhi metallo-β-lactamase (NDM)-producing pathogens.

Position of Methyl 3-((4-((1H-Imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate Among Related Compounds

This compound represents a structurally advanced derivative within the thiophene sulfonamide family. Unlike simpler analogs (e.g., suprofen or tiaprofenic acid), this compound integrates three critical motifs:

  • Thiophene-2-carboxylate : Provides a rigid aromatic core for target engagement.
  • Sulfonamide linker : Facilitates interactions with enzymatic active sites.
  • 4-((1H-Imidazol-1-yl)methyl)piperidine : Introduces conformational flexibility and additional hydrogen-bonding capacity.
    This triad positions the compound as a multifunctional candidate for targeting enzymes requiring multivalent interactions, such as kinases or carbonic anhydrases.

Table 1: Structural Comparison of Representative Thiophene Sulfonamides

Compound Name Core Structure Key Substituents Therapeutic Area
Dorzolamide Thieno[2,3-b]thiophene Sulfonamide, thiomorpholine dioxide Glaucoma
Cefoxitin Cephamycin-thiophene hybrid β-lactam, methoxy group Antimicrobial
This compound Thiophene-2-carboxylate Imidazolylmethyl-piperidine, sulfonamide Investigational (enzyme inhibition)

Structural Significance of the Imidazolylmethyl-Piperidine Moiety

The 4-((1H-imidazol-1-yl)methyl)piperidine group confers unique advantages:

  • Imidazole Ring : Serves as a proton shuttle at physiological pH, enabling interactions with acidic/basic residues in binding pockets. Its nitrogen atoms participate in hydrogen bonding and coordinate metal ions, a feature critical for metalloenzyme inhibition.
  • Piperidine Spacer : Introduces conformational flexibility, allowing the imidazole group to adopt optimal orientations for target engagement. The methylene bridge further modulates lipophilicity, balancing membrane permeability and aqueous solubility.
  • Synergistic Effects : Combined with the thiophene sulfonamide core, this moiety enhances binding to targets requiring both aromatic stacking and polar interactions, such as carbonic anhydrase II or bacterial penicillin-binding proteins.

In synthetic terms, the imidazolylmethyl-piperidine group is typically introduced via nucleophilic substitution or Suzuki–Miyaura coupling, as evidenced by analogs in PubChem CID 7060865. Molecular modeling studies suggest that the piperidine’s chair conformation positions the imidazole moiety perpendicular to the thiophene plane, maximizing steric complementarity with enzyme active sites.

Properties

IUPAC Name

methyl 3-[4-(imidazol-1-ylmethyl)piperidin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S2/c1-22-15(19)14-13(4-9-23-14)24(20,21)18-6-2-12(3-7-18)10-17-8-5-16-11-17/h4-5,8-9,11-12H,2-3,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMIKDCSXVGNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-((4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound features a thiophene core substituted with a methyl ester and a sulfonyl group attached to a piperidine moiety, which is further linked to an imidazole ring. This unique structure may contribute to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonyl group may interact with specific enzymes, potentially inhibiting their activity and leading to downstream effects in cellular pathways.
  • Receptor Modulation : The imidazole and piperidine components may facilitate interactions with various receptors, influencing signaling pathways that regulate cellular functions.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent.

CompoundCell Line TestedIC50 (µM)Reference
Methyl 3-(...)A431 (epidermoid carcinoma)0.98
Methyl 3-(...)MCF7 (breast cancer)1.56

In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, suggesting that the compound may interfere with cell proliferation and induce apoptosis.

Antimicrobial Activity

The compound also exhibited antimicrobial properties against several bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Neuroprotective Effects

Preliminary studies indicate potential neuroprotective effects, possibly through modulation of neuroinflammatory pathways.

Case Study 1: Antitumor Efficacy

A study involving xenograft models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to the induction of apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Activity in Clinical Isolates

Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound, resulting in notable inhibition of growth. This study suggests that the compound could be effective against resistant strains.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to methyl 3-((4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate in cancer treatment. For instance, derivatives containing piperidine and imidazole structures have been evaluated for their cytotoxic effects against various cancer cell lines. A review indicated that Mannich bases derived from such structures exhibited promising anticancer activity, particularly against hepatocellular carcinoma and breast cancer cells, with some compounds showing IC50 values below 2 μg/mL .

Anti-inflammatory Properties

Compounds with similar structural features have also been investigated for their anti-inflammatory properties. Research has shown that certain piperidine derivatives can significantly inhibit nitric oxide production and reduce ear edema in animal models, indicating their potential as anti-inflammatory agents . The incorporation of the imidazole moiety is believed to enhance these effects, making such compounds valuable in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of this compound and its analogs have been explored in various studies. Compounds featuring the thiophene and imidazole groups have demonstrated effectiveness against a range of pathogenic bacteria, suggesting their utility in developing new antibiotics .

Structure-Activity Relationship (SAR)

The structure of this compound provides a rich platform for exploring structure-activity relationships. Variations in the piperidine and imidazole substituents can lead to significant changes in biological activity. Studies indicate that modifications to these groups can enhance potency and selectivity for specific biological targets .

Drug Design

In drug design, the compound's unique functional groups allow for the development of targeted therapies. The sulfonamide group, for instance, is known for its ability to interact with various biological targets, making it a key feature in designing inhibitors for enzymes involved in disease processes .

Case Studies and Research Findings

StudyFocusFindings
Li et al., 2015Anti-inflammatory activityCompound exhibited significant inhibition of nitric oxide production (IC50 = 0.86 µM)
Gaba & Mohan, 2015Analgesic propertiesCertain derivatives showed promising analgesic effects comparable to ibuprofen
Chang et al., 2012Antimicrobial activityDeveloped compounds inhibited Helicobacter pylori adhesion effectively

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Core Structure Key Substituents Potential Applications
Target Compound Thiophene-2-carboxylate Piperidine-sulfonyl-imidazolemethyl Enzyme inhibition, receptor modulation
Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate Thiophene-2-carboxylate Amino-hydroxybutyl Antihypertensive agents (inferred)
Methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide Thieno-thiazine-dioxide Hydroxy-methyl-thiazine Anti-inflammatory or antimicrobial

Physicochemical and Pharmacokinetic Properties

While direct data for the target compound are unavailable, analogs provide insights:

  • Ethyl 5-[(3R)-4-(tert-butoxycarbonylamino)-3-hydroxybutyl]thiophene-2-carboxylate () contains a Boc-protected amine, which may enhance stability during synthesis but requires deprotection for bioactivity .

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